molecular formula C15H25ClN2O4S B7790769 N-(2-(Diethylamino)ethyl)-2-methoxy-5-(methylsulphonyl)benzamide monohydrochloride

N-(2-(Diethylamino)ethyl)-2-methoxy-5-(methylsulphonyl)benzamide monohydrochloride

Cat. No. B7790769
M. Wt: 364.9 g/mol
InChI Key: OTFDPNXIVHBTKW-UHFFFAOYSA-N
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Description

N-(2-(Diethylamino)ethyl)-2-methoxy-5-(methylsulphonyl)benzamide monohydrochloride is a useful research compound. Its molecular formula is C15H25ClN2O4S and its molecular weight is 364.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-(2-(Diethylamino)ethyl)-2-methoxy-5-(methylsulphonyl)benzamide monohydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(Diethylamino)ethyl)-2-methoxy-5-(methylsulphonyl)benzamide monohydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

properties

IUPAC Name

diethyl-[2-[(2-methoxy-5-methylsulfonylbenzoyl)amino]ethyl]azanium;chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2O4S.ClH/c1-5-17(6-2)10-9-16-15(18)13-11-12(22(4,19)20)7-8-14(13)21-3;/h7-8,11H,5-6,9-10H2,1-4H3,(H,16,18);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTFDPNXIVHBTKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[NH+](CC)CCNC(=O)C1=C(C=CC(=C1)S(=O)(=O)C)OC.[Cl-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

51012-32-9 (Parent)
Record name Tiapride hydrochloride [JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051012330
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Molecular Weight

364.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(Diethylamino)ethyl)-2-methoxy-5-(methylsulphonyl)benzamide monohydrochloride

CAS RN

51012-33-0
Record name Tiapride hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=51012-33-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tiapride hydrochloride [JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051012330
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

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